Cymiazole

概述

描述

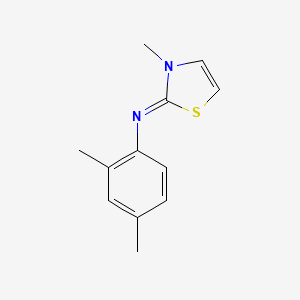

Cymiazole is an organic compound with the chemical formula C12H14N2S. It is primarily used as a veterinary drug and ectoparasiticide, particularly effective against mites and ticks. This compound is also employed to control Varroa mites in honeybees .

准备方法

Cymiazole can be synthesized through a reaction involving an o-amino coumarin compound under specific conditions, such as an oxidation reaction in an alcohol solution . Industrial production methods often involve high-performance liquid chromatography (HPLC) for the separation and purification of this compound .

化学反应分析

Cymiazole undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different products.

Reduction: It can also undergo reduction reactions, although specific details are less documented.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.

Common reagents used in these reactions include acetonitrile, water, and phosphoric acid . Major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Acaricide in Apiculture

Cymiazole has been extensively studied for its effectiveness as an acaricide against Acarapis woodi. Research indicates that it can significantly reduce mite populations when administered through medicated syrup.

Study Findings

In a controlled study, different concentrations of this compound were tested on infested honey bee colonies. The results demonstrated a clear dose-response relationship:

| Concentration (mg/ml) | Mite Mortality (%) | Observation Period (days) |

|---|---|---|

| 0.05 | 20 | 21 |

| 0.11 | 40 | 21 |

| 0.88 | 80 | 7 |

| 1.75 | >90 | 7 |

At concentrations of 0.88 mg/ml and higher, this compound achieved approximately 80% adult mite mortality within one week . This rapid action makes it a valuable tool for beekeepers aiming to protect their hives from infestations.

Residue Analysis in Honey Products

Another critical application of this compound is in food safety, particularly concerning its residues in honey and beeswax. Studies have been conducted to evaluate the levels of this compound residues in honey samples collected from treated hives.

Residue Detection Methodology

The residue analysis typically involves liquid chromatography techniques to quantify this compound levels in honey and beeswax:

| Sample Type | Detection Limit (ppm) | Recovery Rate (%) |

|---|---|---|

| Honey | 0.01 | >90 |

| Beeswax | 0.01 | >90 |

These studies ensure that the levels of this compound remain within safe limits for human consumption, adhering to regulatory standards .

Toxicological Studies

Research has also focused on the toxicological effects of this compound on non-target organisms, including mammals and beneficial insects. While it is effective against pests, its moderate toxicity raises concerns regarding environmental safety.

Toxicity Assessment Results

The following table summarizes findings from toxicological assessments:

| Organism | Toxicity Level | Effect Observed |

|---|---|---|

| Honey Bees | Moderate | Reduced lifespan at high doses |

| Mammals | Moderate | Skin irritation observed |

| Aquatic Species | Low | Minimal bioaccumulation |

These findings highlight the importance of careful application and monitoring to mitigate potential adverse effects on beneficial species .

Case Studies

Several case studies illustrate the practical applications of this compound in pest management:

-

Case Study 1: Honey Bee Colonies

- In a field trial involving multiple apiaries, this compound was administered at varying concentrations to assess its impact on Acarapis woodi populations.

- Results showed a significant reduction in mite counts over three weeks, with the highest concentration yielding over 90% mortality.

-

Case Study 2: Residue Management

- A study conducted across several regions evaluated honey samples for this compound residues post-treatment.

- The findings confirmed that all samples remained below the maximum residue limits set by food safety authorities.

作用机制

Cymiazole acts as an ectoparasiticide with contact and respiratory action. It functions by antagonizing octopamine receptors in the arthropod nervous system, leading to hyperexcitation, paralysis, and eventual death of the parasites . This mechanism is similar to that of amitraz, another acaricide.

相似化合物的比较

Cymiazole is often compared with other acaricides such as amitraz and pyrethroids. Unlike amitraz, which is a formamidine acaricide, this compound is an iminophenylthiazolidine compound . Pyrethroids, on the other hand, are synthetic derivatives of natural pyrethrins and have different mechanisms of action and applications .

Similar compounds include:

Amitraz: A formamidine acaricide with a similar mechanism of action.

Pyrethroids: Synthetic insecticides with different chemical structures and uses.

This compound’s uniqueness lies in its specific efficacy against mites and ticks, particularly in veterinary and apicultural applications .

生物活性

Cymiazole, a systemic acaricide primarily used in beekeeping, has garnered attention due to its biological effects on various organisms, particularly in relation to its impact on human health and animal welfare. This article synthesizes findings from diverse studies to elucidate the biological activity of this compound, focusing on its effects on cell mitosis, acaricide resistance in livestock ticks, and potential risks associated with its residues in bee products.

Overview of this compound

This compound hydrochloride is an iminophenyl thiazolidine derivative used as an acaricide under commercial brands like Apitol® and Apichem®. Its primary application is in the treatment of varroasis in honey bees, a condition caused by the mite Varroa destructor. The compound acts systemically, affecting not only pests but also raising concerns regarding its residues in bee products intended for human consumption.

Effects on Human Lymphocytes

Research has demonstrated that this compound hydrochloride significantly influences the mitotic activity of cultured human lymphocytes. A study conducted by Stanimirović et al. (2013) evaluated the effects of varying concentrations of this compound (0.01 mg/ml, 0.1 mg/ml, and 1 mg/ml) on mitotic index (MI) and proliferation index (PI) values:

| Concentration (mg/ml) | Mitotic Index (MI) | Proliferation Index (PI) |

|---|---|---|

| 0.01 | Increased | Increased |

| 0.1 | Highly significant | Highly significant |

| 1 | Highly significant | Highly significant |

The results indicated a statistically significant increase in both MI and PI with all tested concentrations (p < 0.001), suggesting that this compound can induce alterations in cell cycle kinetics, particularly affecting the G0 phase and promoting cell division. This raises concerns about potential risks for individuals consuming bee products contaminated with this compound residues, especially those predisposed to malignant diseases .

Acaricide Resistance in Livestock Ticks

This compound has also been evaluated for its efficacy against livestock ticks, which are significant pests affecting cattle and goats. A study involving various tick species (Rhipicephalus microplus, Rhipicephalus appendiculatus, and Amblyomma variegatum) assessed the resistance status of these pests to different acaricides, including this compound.

The study's findings indicated that while this compound showed some effectiveness when combined with cypermethrin, it did not provide persistent efficacy against resistant tick populations:

| Tick Species | Treatment | Efficacy Observed |

|---|---|---|

| Rhipicephalus microplus | This compound + Cypermethrin (dip/spray) | Partial efficacy |

| Amblyomma variegatum | Flumethrin spray-on | Effective within 72 hours |

| Rhipicephalus appendiculatus | Fipronil pour-on | Effective for up to 4 weeks |

These results highlight the challenges faced in managing tick populations due to developing resistance against commonly used acaricides, including this compound .

Residue Risks and Environmental Impact

The presence of this compound residues in bee products poses a risk not only to human health but also to environmental safety. Studies have shown that residues can accumulate in honey and other bee products if withdrawal times are not strictly adhered to during treatment periods. This is particularly concerning given that residues were detected across various bee products used for human nutrition .

属性

IUPAC Name |

N-(2,4-dimethylphenyl)-3-methyl-1,3-thiazol-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c1-9-4-5-11(10(2)8-9)13-12-14(3)6-7-15-12/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUAUPYJCVKNAEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=C2N(C=CS2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058143 | |

| Record name | Cymiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61676-87-7 | |

| Record name | Cymiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61676-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cymiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061676877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cymiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-methyl-3H-thiazol-2-ylidene)-2,5-xylidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYMIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XR6MQQ6BK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cymiazole hydrochloride?

A1: The molecular formula of this compound hydrochloride is C12H16ClN3S, and its molecular weight is 273.8 g/mol.

Q2: Is there any spectroscopic data available for this compound hydrochloride?

A2: While the provided research papers don't delve into detailed spectroscopic data, several analytical methods, including HPLC-UV [], GC-MS [, ], and LC-MS/MS [], have been employed for its detection and quantification.

Q3: How stable is this compound hydrochloride in honey?

A3: Studies indicate that this compound hydrochloride degrades relatively rapidly in honey. One study found that residues in unsealed honey decreased from an average of 2.45 ppm to 0.14 ppm over 112 days. []

Q4: Are there any specific challenges in analyzing this compound hydrochloride residues in bee products?

A4: Yes, the complex matrices of bee products, particularly honey and beeswax, pose analytical challenges. These matrices contain various compounds like sugars, fatty acids, and hydrocarbons that can interfere with this compound hydrochloride analysis. [, ]

Q5: What analytical methods are commonly used for detecting and quantifying this compound hydrochloride in honey?

A5: Several analytical techniques have been employed for this compound hydrochloride analysis in honey, including:

- Liquid Chromatography (HPLC) with UV detection [, , ]: This method offers good sensitivity and selectivity for this compound analysis.

- Gas Chromatography-Mass Spectrometry (GC-MS) [, ]: This technique provides high sensitivity and selectivity, enabling the identification and quantification of this compound hydrochloride even at trace levels.

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) []: This highly sensitive and selective method is particularly useful for complex matrices like honey, allowing for accurate quantification even at very low concentrations.

Q6: How are the analytical methods for this compound hydrochloride validated?

A6: Validation of analytical methods for this compound hydrochloride typically involves assessing parameters like:

Q7: What are the potential genotoxic effects of this compound hydrochloride?

A7: Studies using human lymphocytes have shown that this compound hydrochloride can induce sister chromatid exchanges (SCEs), indicating potential DNA damage. []

Q8: What are the potential health risks associated with this compound hydrochloride residues in bee products?

A8: While the research on long-term effects is limited, the genotoxic potential of this compound hydrochloride raises concerns about potential health risks, particularly for individuals with a predisposition to malignant diseases. [] Strict adherence to withdrawal periods after this compound hydrochloride treatment in beekeeping is crucial to minimize residues in honey and other bee products. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。